molecular formula C16H34O5Si2 B085544 Bis(3-glycidoxypropyl)tetramethyldisiloxane CAS No. 126-80-7

Bis(3-glycidoxypropyl)tetramethyldisiloxane

Cat. No. B085544
CAS RN: 126-80-7
M. Wt: 362.61 g/mol
InChI Key: MFIBZDZRPYQXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-glycidoxypropyl)tetramethyldisiloxane, also known as 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane, is an organosilicon compound . It has the empirical formula C16H34O5Si2 and a molecular weight of 362.61 .


Synthesis Analysis

This compound can be synthesized by reacting 1,1,3,3-Tetramethyldisiloxane with 1.1 equivalents of allyl glycidyl ether . The reaction is catalyzed by a phosphazene base and is carried out at a temperature of 90 °C .


Molecular Structure Analysis

The molecule contains a total of 58 bonds, including 24 non-H bonds, 14 rotatable bonds, 2 three-membered rings, 4 aliphatic ethers, and 2 Oxiranes .


Chemical Reactions Analysis

Bis(3-glycidoxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.452 and a density of 0.996 g/mL at 20 °C . It has a boiling point of 184 °C at 2 mmHg .

Scientific Research Applications

  • Modification of Epoxy Networks : Incorporation of siloxane oligomers like Bis(3-glycidoxypropyl)tetramethyldisiloxane into epoxy networks can improve fracture toughness, water absorption, and surface properties. The reaction rates between Bis(3-glycidoxypropyl)tetramethyldisiloxane and diglycidyl ether of bisphenol-A based epoxy resins are faster compared to traditional curing agents. This results in improved tensile and impact strengths of the modified products (Yilgor & Yilgor, 1998).

  • Synthesis of Polysiloxanes : It's used in the synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes, which have applications in producing waterborne polyurethane with improved performance. The synthesis involves a series of reactions starting from Bis(3-glycidoxypropyl)tetramethyldisiloxane, leading to polysiloxanes with varying dimethylsiloxane segment lengths (Zhu et al., 2005).

  • Preparation of Organofunctional Disiloxanes : By reacting Bis(3-glycidoxypropyl)tetramethyldisiloxane with aromatic amino compounds like aniline and p-aminobenzoic acid, novel organofunctional disiloxanes are obtained. These compounds have diverse applications due to the varying structures that result from different reaction conditions (Harabagiu et al., 1995).

  • Synthesis of High Purity Silicone Diamines : Tetramethylammonium 3-aminopropyl dimethylsilanolate, derived from Bis(3-aminopropyl)tetramethyldisiloxane, acts as a catalyst for the ring-opening polymerization of cyclic siloxanes. This results in high molecular weight silicone diamines with high purity, which, when reacted with diisocyanates, produce silicone polyureas with good elastomeric properties (Hoffman & Leir, 1991).

  • Introduction of Siloxane Segments into Organic-Inorganic Structures : Bis(3-aminopropyl)tetramethyldisiloxane forms crystalline salts with different counterparts, demonstrating how siloxane segments can be introduced into various structures. These salts have been structurally characterized and evaluated for their thermal and moisture stability, aggregation ability in solutions, and sorption capacity (Bargan et al., 2020).

  • Development of Ferrocene and Siloxane Derivative Polymers : Ferrocene and siloxane derivatives, including 1,3-bis(aminopropyl)tetramethyldisiloxane, have been used as monomers to synthesize condensation polymers. These polymers show interesting thermal, mesomorphic, viscometric, and solubility behaviors and have potential applications in various fields due to their unique properties (Cazacu et al., 2006).

  • Characterization and Evaluation of Sulfate Salts : Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, obtained from the reaction of Bis(3-aminopropyl)tetramethyldisiloxane, has been characterized structurally and evaluated for its properties. It has shown potential for surface activity due to the co-existence of hydrophobic and hydrophilic groups, forming micelles and aggregates in solutions (Nistor et al., 2012).

Safety And Hazards

The compound is classified as a warning under the GHS system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The compound has potential applications in the synthesis of functional poly(siloxane amine)s and polymer electrolyte membranes (PEM) for fuel cell applications . The introduction of a Si–O unit can efficiently enhance the fluorescence emission by weak interactions between a Si atom and an O atom from ether groups .

properties

IUPAC Name

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBZDZRPYQXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31305-85-8
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31305-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80883318
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-glycidoxypropyl)tetramethyldisiloxane

CAS RN

126-80-7
Record name 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC93976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 126-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-glycidoxypropyl)tetramethyldisiloxane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(3-glycidoxypropyl)tetramethyldisiloxane
Reactant of Route 3
Bis(3-glycidoxypropyl)tetramethyldisiloxane
Reactant of Route 4
Reactant of Route 4
Bis(3-glycidoxypropyl)tetramethyldisiloxane
Reactant of Route 5
Bis(3-glycidoxypropyl)tetramethyldisiloxane
Reactant of Route 6
Reactant of Route 6
Bis(3-glycidoxypropyl)tetramethyldisiloxane

Citations

For This Compound
27
Citations
M Alexandru, M Cazacu, M Cristea… - Journal of Polymer …, 2011 - Wiley Online Library
Poly(siloxane‐urethane) crosslinked structures were prepared from isophorone diisocyanate, α,ω‐bis(hydroxybutyl)oligodimethylsiloxane and a new hybrid diol containing hydrolysable …
Number of citations: 49 onlinelibrary.wiley.com
DU Murachashvili, VM Kopylov… - … Soedineniya. Seriya B …, 1990 - hero.epa.gov
STUDY OF COOLIGOMERIZATION OF OCTAMETHYLCYCLOTETRASILOXANE WITH 1,3-BIS-(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE | Health & Environmental Research Online (HERO) | US EPA Jump to main content US EPA …
Number of citations: 1 hero.epa.gov
J Tang, S Feng, D Wang - International Journal of Molecular Sciences, 2023 - mdpi.com
IJMS | Free Full-Text | Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction Next Article in …
Number of citations: 7 www.mdpi.com
AC Humelnicu, V Harabagiu - The 8 th Scientific Session of …, 2017 - chem.uaic.ro
Chitosan based biomaterials plays an important role in tissue engineering field due to their favorable properties such as biocompatibility, biodegradability and nontoxicity. 1 The …
Number of citations: 0 www.chem.uaic.ro
J Cui, Y Du, L Zhao, X Li, Z Sun, D Li, H Li - Chemical Engineering Journal, 2023 - Elsevier
Rechargeable batteries paired with polyether-based solid-state electrolytes is a promising system to solve the safety problem of lithium metal (Li-metal) batteries, and stable solid …
Number of citations: 8 www.sciencedirect.com
W Xu, B Liu, X Cai, M Zhang… - Journal of Applied …, 2018 - Wiley Online Library
Polyurethane (PU) is widely used in biomedical applications owing to its excellent physical and chemical properties. As an isocyanate‐free PU material, fluorescent poly(…
Number of citations: 11 onlinelibrary.wiley.com
B Liu, YL Wang, W Bai, JT Xu, ZK Xu, K Yang… - Journal of Materials …, 2017 - pubs.rsc.org
The fluorescent properties of a linear poly(hydroxyurethane) (P1) from carbon dioxide, siloxane (Si–O–Si)-containing bisepoxide and diamine are described. P1 showed strong …
Number of citations: 49 pubs.rsc.org
M Dascalu, VE Musteata, L Vacareanu, C Racles… - RSC …, 2015 - pubs.rsc.org
Three new poly(siloxane-urethane) crosslinked structures (PSFUs) were prepared from 1,1′-diisocyanatoferrocene (Fc(NCO)2), and two siloxane diols in different proportions, ie α,ω-…
Number of citations: 2 pubs.rsc.org
F Günther, EFS Lima, KMF Rossi de Aguiar… - Journal of Sol-Gel …, 2020 - Springer
CO 2 mitigation by cycloaddition to bis-epoxides to obtain bis-cyclocarbonates (CC) paved one way to a new class of polyurethanes (PUs), the non-isocyanate polyurethanes (NIPUs). …
Number of citations: 6 link.springer.com
PS Arora, JG Matisons, A Provatas, RSC Smart - Langmuir, 1995 - ACS Publications
Nonionic and cationic aminohydroxysiloxanes prepared previously by our group were coupled to E-glass fibers to gain a better understanding of the surface processes atthe polymer—…
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.